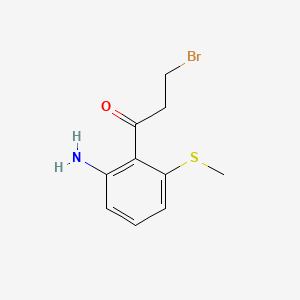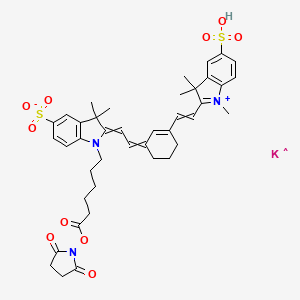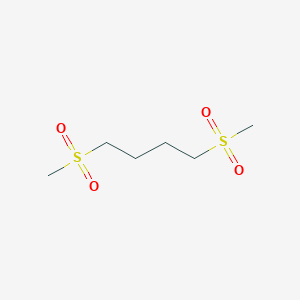
1,4-Bis(methylsulfonyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(methylsulfonyl)butane is an organic compound with the molecular formula C6H14O4S2. It is characterized by the presence of two methylsulfonyl groups attached to a butane backbone.
Preparation Methods
1,4-Bis(methylsulfonyl)butane can be synthesized through several synthetic routes. One common method involves the reaction of 1,4-dibromobutane with sodium methylsulfonate under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,4-Bis(methylsulfonyl)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups under specific conditions.
Substitution: The methylsulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Bis(methylsulfonyl)butane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfone-containing compounds.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-Bis(methylsulfonyl)butane involves its interaction with molecular targets and pathways. In biological systems, the compound can undergo tautomerization, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including anticancer activity . The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system.
Comparison with Similar Compounds
1,4-Bis(methylsulfonyl)butane can be compared with other similar compounds, such as:
1,4-Butanediol dimethanesulfonate: This compound has similar structural features but differs in its reactivity and applications.
1,4-Dimethanesulfonoxybutane: Another related compound with distinct chemical properties and uses.
Properties
CAS No. |
7040-87-1 |
|---|---|
Molecular Formula |
C6H14O4S2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
1,4-bis(methylsulfonyl)butane |
InChI |
InChI=1S/C6H14O4S2/c1-11(7,8)5-3-4-6-12(2,9)10/h3-6H2,1-2H3 |
InChI Key |
PBIMIEGCHKDDMF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCCS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


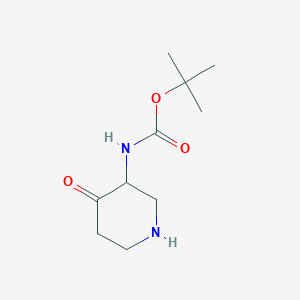
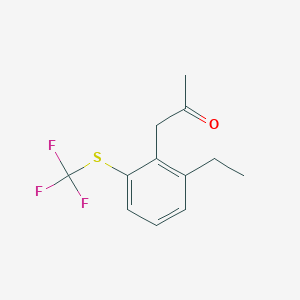


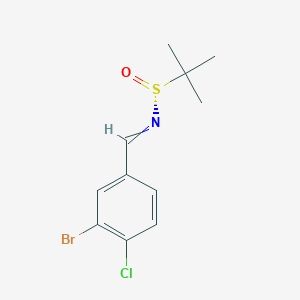
![2,5-Dihexyl-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14076972.png)
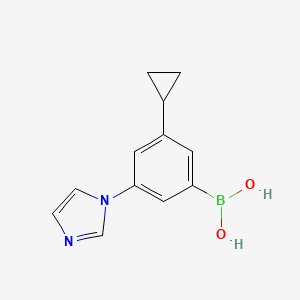
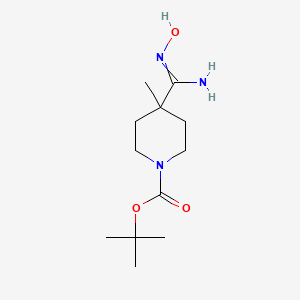
![1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)-](/img/structure/B14076983.png)
